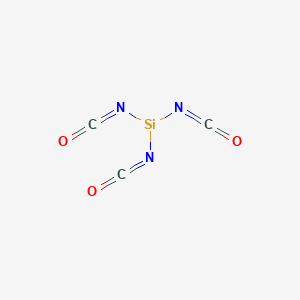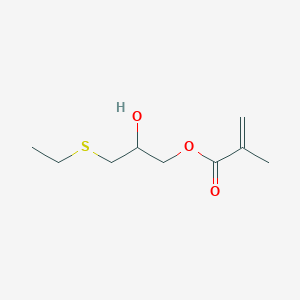
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate is an organic compound that belongs to the family of acrylates Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives This compound is characterized by the presence of an ethylsulfanyl group, a hydroxypropyl group, and a methylprop-2-enoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate typically involves the esterification of 2-hydroxypropyl 2-methylprop-2-enoate with an ethylsulfanyl group. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, helps to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ethylsulfanyl group to ethylthiol or other reduced forms.
Substitution: The hydroxypropyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with the hydroxypropyl group under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of hydroxypropyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug design.
Industry: The compound is used in the production of coatings, adhesives, and other materials with specific performance characteristics.
Wirkmechanismus
The mechanism of action of 3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with molecular targets and pathways. The ethylsulfanyl group can participate in redox reactions, while the hydroxypropyl and methylprop-2-enoate groups can undergo various chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Similar in structure but lacks the ethylsulfanyl group.
Methyl methacrylate (MMA): Contains a methyl group instead of the hydroxypropyl group.
Ethylene glycol dimethacrylate (EGDMA): A diester formed by condensation of methacrylic acid and ethylene glycol.
Uniqueness
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
53414-18-9 |
|---|---|
Molekularformel |
C9H16O3S |
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
(3-ethylsulfanyl-2-hydroxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O3S/c1-4-13-6-8(10)5-12-9(11)7(2)3/h8,10H,2,4-6H2,1,3H3 |
InChI-Schlüssel |
AEFSDARFYNEFGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC(COC(=O)C(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



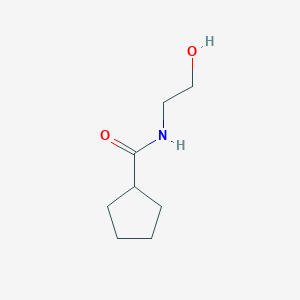

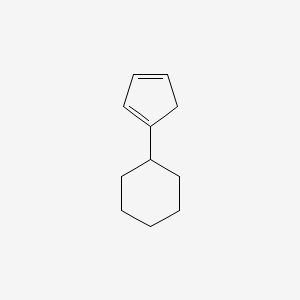
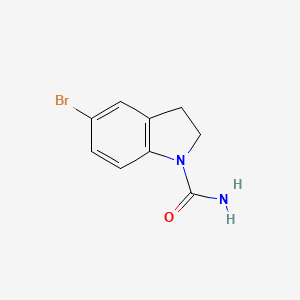

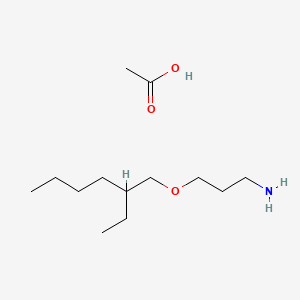

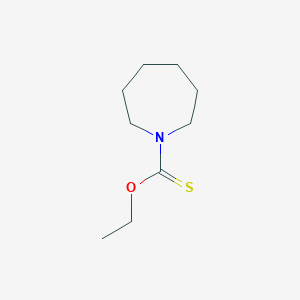

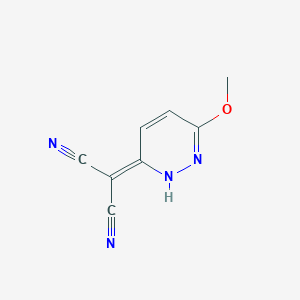
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)
